5,13-Dibromo-7,7,15,15-tetramethyl-7,15-dihydrobenzo[g]benzo[6,7]indeno[1,2-b]fluorene
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Overview
Description
5,13-Dibromo-7,7,15,15-tetramethyl-7,15-dihydrobenzo[g]benzo[6,7]indeno[1,2-b]fluorene is a complex organic compound with the molecular formula C28H16Br2. This compound is known for its unique structure, which includes multiple aromatic rings and bromine atoms. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,13-Dibromo-7,7,15,15-tetramethyl-7,15-dihydrobenzo[g]benzo[6,7]indeno[1,2-b]fluorene typically involves multiple steps, including bromination and cyclization reactions. The starting materials are often aromatic hydrocarbons, which undergo bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions usually involve refluxing the mixture in an organic solvent like dichloromethane or chloroform .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
5,13-Dibromo-7,7,15,15-tetramethyl-7,15-dihydrobenzo[g]benzo[6,7]indeno[1,2-b]fluorene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction Reactions: Reduction can be used to remove bromine atoms or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the aromatic rings and bromine atoms .
Scientific Research Applications
5,13-Dibromo-7,7,15,15-tetramethyl-7,15-dihydrobenzo[g]benzo[6,7]indeno[1,2-b]fluorene is used in several scientific research fields:
Chemistry: As a building block for synthesizing more complex organic molecules.
Biology: In studies involving the interaction of aromatic compounds with biological macromolecules.
Industry: Used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 5,13-Dibromo-7,7,15,15-tetramethyl-7,15-dihydrobenzo[g]benzo[6,7]indeno[1,2-b]fluorene involves its interaction with molecular targets through its aromatic rings and bromine atoms. These interactions can affect various biochemical pathways, depending on the specific application. For example, in drug development, the compound may interact with enzymes or receptors, altering their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5,13-Dibromo-7,7,15,15-tetrahexyl-7,15-dihydrobenzo[g]benzo[6,7]indeno[1,2-b]fluorene: Similar structure but with hexyl groups instead of methyl groups.
8-Phenyl-2,6-dibromo-1,3,5,7-tetramethyl BODIPY: Another brominated aromatic compound with different functional groups.
Uniqueness
5,13-Dibromo-7,7,15,15-tetramethyl-7,15-dihydrobenzo[g]benzo[6,7]indeno[1,2-b]fluorene is unique due to its specific arrangement of aromatic rings and bromine atoms, which confer distinct chemical properties and reactivity. This makes it valuable for various research applications and distinguishes it from other similar compounds .
Properties
Molecular Formula |
C28H16 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
heptacyclo[15.11.0.03,15.04,13.05,10.018,27.019,24]octacosa-1,3,5,7,9,11,13,15,17,19,21,23,25,27-tetradecaene |
InChI |
InChI=1S/C28H16/c1-3-7-23-17(5-1)9-11-19-13-21-16-26-22(15-25(21)27(19)23)14-20-12-10-18-6-2-4-8-24(18)28(20)26/h1-16H |
InChI Key |
KOBJFYUUKUGZIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=CC5=C6C(=CC5=CC4=C32)C=CC7=CC=CC=C76 |
Origin of Product |
United States |
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